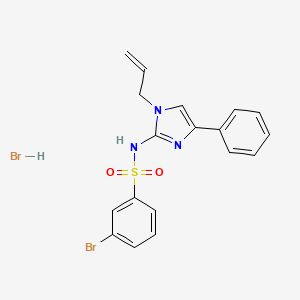![molecular formula C12H19NO2 B4916357 2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol](/img/structure/B4916357.png)
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol is an organic compound with a complex structure that includes both phenoxy and aminoethanol functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, ketones, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism by which 2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol exerts its effects involves interactions with various molecular targets and pathways. The phenoxy group can interact with cellular membranes, while the aminoethanol moiety can form hydrogen bonds with biological molecules, affecting their function and activity. These interactions can lead to changes in cellular processes, including enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-[2-(dimethylamino)ethoxy]ethanol
- 2-(2-aminoethoxy)ethanol
- N,N-dimethyl-2-(2-hydroxyethoxy)ethylamine
Uniqueness
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol is unique due to the presence of the 2,3-dimethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
特性
IUPAC Name |
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-4-3-5-12(11(10)2)15-9-7-13-6-8-14/h3-5,13-14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDZGRFNJSTDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCNCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(4-bromo-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4916284.png)
![2-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4916286.png)
![2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4916290.png)
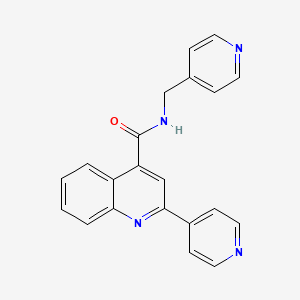

![ethyl 2-benzyl-3-[(3-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4916319.png)
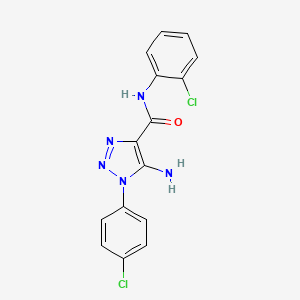
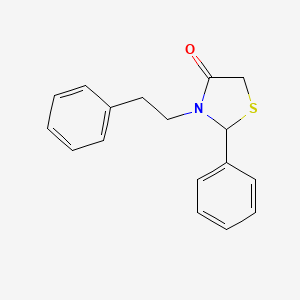
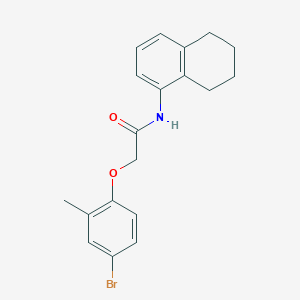
![2-ethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4916338.png)
![1-(4-biphenylyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one](/img/structure/B4916347.png)
![Methyl 4-[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4916361.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B4916368.png)
